molecular formula C6H9Br2NS B2914810 4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide CAS No. 2375273-14-4

4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide

Cat. No.: B2914810
CAS No.: 2375273-14-4
M. Wt: 287.01
InChI Key: IKBXNBACCBUACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group and an ethyl group attached to the thiazole ring, along with a hydrobromide salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide typically involves the bromomethylation of 2-ethyl-1,3-thiazole. One common method includes the reaction of 2-ethyl-1,3-thiazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the bromomethylation process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its hydrobromide salt form.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom, forming 2-ethyl-1,3-thiazole.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or amines substituted thiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-ethyl-1,3-thiazole.

Scientific Research Applications

4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide involves its interaction with biological targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The thiazole ring may also interact with specific enzymes or receptors, modulating their activity and resulting in various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.

    4-(Bromomethyl)benzene:

    2-(Bromomethyl)thiazole: Similar structure but lacks the ethyl group, leading to different reactivity and applications.

Uniqueness

4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide is unique due to the presence of both the bromomethyl and ethyl groups on the thiazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-(bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.BrH/c1-2-6-8-5(3-7)4-9-6;/h4H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBXNBACCBUACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.